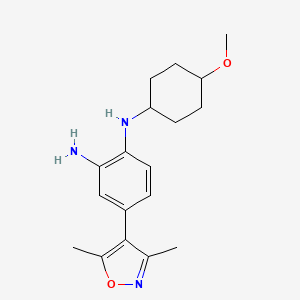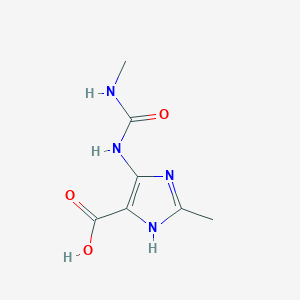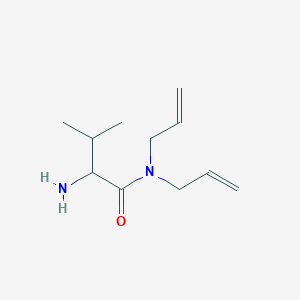
N-(2-(2-Aminoethoxy)ethyl)-3,3,3-trifluoropropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-Aminoethoxy)ethyl)-3,3,3-trifluoropropanamide is an organic compound with a complex structure that includes an aminoethoxy group and a trifluoropropanamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Aminoethoxy)ethyl)-3,3,3-trifluoropropanamide typically involves multiple steps. One common method starts with the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to form 2-[2-(benzyloxy)ethoxy]ethyl-4-methylbenzenesulfonate. This intermediate is then reacted with sodium azide to produce 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate. Finally, catalytic hydrogenation is used to reduce the azide group to an amino group, yielding 2-[2-(2-aminoethoxy)ethoxy]ethanol .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient purification techniques and the minimization of waste are crucial for industrial applications .
化学反応の分析
Types of Reactions
N-(2-(2-Aminoethoxy)ethyl)-3,3,3-trifluoropropanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: The trifluoropropanamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce various amine derivatives .
科学的研究の応用
N-(2-(2-Aminoethoxy)ethyl)-3,3,3-trifluoropropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and as a linker in bioconjugation.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of N-(2-(2-Aminoethoxy)ethyl)-3,3,3-trifluoropropanamide involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with target molecules, while the trifluoropropanamide group can enhance the compound’s stability and bioavailability. These interactions can modulate various biological pathways, making the compound useful in therapeutic applications .
類似化合物との比較
Similar Compounds
2-(2-Aminoethoxy)ethanol: A related compound with similar aminoethoxy functionality but lacking the trifluoropropanamide group.
N-(tert-Butoxycarbonyl)-2-(2-aminoethoxy)ethylamine: Another similar compound used in bioconjugation and drug delivery.
Uniqueness
N-(2-(2-Aminoethoxy)ethyl)-3,3,3-trifluoropropanamide is unique due to the presence of the trifluoropropanamide group, which imparts distinct chemical properties such as increased stability and bioavailability. This makes it particularly valuable in applications where these properties are desired .
特性
分子式 |
C7H13F3N2O2 |
|---|---|
分子量 |
214.19 g/mol |
IUPAC名 |
N-[2-(2-aminoethoxy)ethyl]-3,3,3-trifluoropropanamide |
InChI |
InChI=1S/C7H13F3N2O2/c8-7(9,10)5-6(13)12-2-4-14-3-1-11/h1-5,11H2,(H,12,13) |
InChIキー |
CWXVFSSLXVOFDE-UHFFFAOYSA-N |
正規SMILES |
C(COCCNC(=O)CC(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(Benzo[b]thiophen-6-yl)ethan-1-ol](/img/structure/B12829728.png)

![6-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B12829742.png)




![N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B12829755.png)

